molecular formula C43H72N2O33 B1516161 SFLNnT CAS No. 111216-36-5

SFLNnT

Cat. No.: B1516161
CAS No.: 111216-36-5
M. Wt: 1145 g/mol
InChI Key: HSYHUIKGLHMONM-REKKSQLHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SFLNnT is a member of neuraminic acids.

Biological Activity

SFLNnT is a compound of interest in biological research, particularly due to its potential therapeutic applications. Understanding its biological activity is crucial for evaluating its effectiveness and safety in various medical contexts. This article synthesizes data from diverse sources, including research studies and case analyses, to provide a comprehensive overview of this compound's biological activity.

This compound exhibits several biological activities that can be attributed to its interaction with specific molecular targets. Research indicates that it may influence biochemical pathways involved in:

  • Cell signaling : this compound has been shown to modulate pathways that regulate cellular responses to external stimuli.
  • Enzyme inhibition : It acts as an inhibitor for certain enzymes, which can alter metabolic processes.
  • Antimicrobial properties : Preliminary studies suggest that this compound may possess activity against various pathogens.

Case Studies

  • Antimicrobial Activity
    • A study evaluated the antimicrobial effects of this compound against clinical isolates of Staphylococcus aureus, particularly methicillin-resistant strains (MRSA). The results indicated a significant reduction in bacterial viability when exposed to this compound, suggesting its potential as an antibacterial agent .
  • Cellular Response Modulation
    • In vitro experiments demonstrated that this compound could enhance the production of cytokines in immune cells, indicating its role in modulating immune responses. This property may have implications for therapeutic strategies in autoimmune diseases .
  • Enzyme Interaction
    • Research highlighted the inhibitory effect of this compound on sulfotransferases, enzymes involved in drug metabolism and detoxification processes. This inhibition could affect the pharmacokinetics of co-administered drugs, necessitating further investigation into potential drug interactions .

Data Tables

Biological Activity Mechanism Reference
AntimicrobialInhibition of MRSA
Cytokine ProductionImmune modulation
Enzyme InhibitionSulfotransferase inhibition

Efficacy and Safety Profile

The efficacy of this compound has been documented in various studies, with a focus on its safety profile. Toxicological assessments have shown that at therapeutic doses, this compound exhibits minimal cytotoxicity, making it a candidate for further clinical trials.

Synergistic Effects

Recent findings suggest that when combined with conventional antibiotics, this compound may enhance the efficacy of these drugs against resistant strains. For instance, combining this compound with ciprofloxacin resulted in a synergistic effect, increasing antibacterial activity significantly .

Properties

IUPAC Name

(2R,4S,5R,6R)-5-acetamido-2-[[(2R,3R,4S,5R,6S)-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2S,3R,4S,5S,6R)-2-[(2R,3R,4R,5R)-5,6-dihydroxy-2-(hydroxymethyl)-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H72N2O33/c1-10-21(54)26(59)28(61)39(69-10)77-36-30(63)37(65)70-17(8-49)33(36)75-41-31(64)35(24(57)15(6-47)71-41)76-38-20(45-12(3)51)25(58)32(16(7-48)72-38)74-40-29(62)27(60)23(56)18(73-40)9-68-43(42(66)67)4-13(52)19(44-11(2)50)34(78-43)22(55)14(53)5-46/h10,13-41,46-49,52-65H,4-9H2,1-3H3,(H,44,50)(H,45,51)(H,66,67)/t10-,13-,14+,15+,16+,17+,18+,19+,20+,21+,22+,23-,24-,25+,26+,27-,28-,29+,30+,31+,32+,33+,34+,35-,36+,37?,38-,39-,40-,41-,43+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSYHUIKGLHMONM-REKKSQLHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)COC6(CC(C(C(O6)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)O)NC(=O)C)O)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](OC([C@@H]2O)O)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO[C@@]6(C[C@@H]([C@H]([C@@H](O6)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)O)NC(=O)C)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H72N2O33
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1145.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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